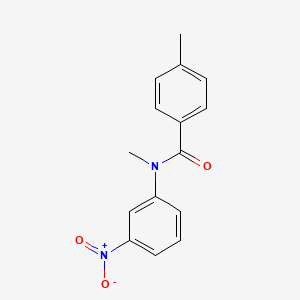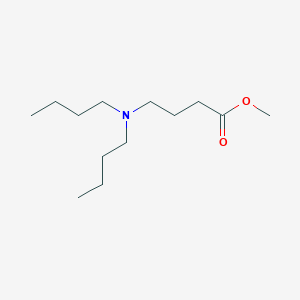
Methyl 4-(dibutylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(dibutylamino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes a dibutylamino group attached to a butanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dibutylamino)butanoate typically involves the esterification of 4-(dibutylamino)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(dibutylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(dibutylamino)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.
Major Products
Hydrolysis: 4-(dibutylamino)butanoic acid and methanol.
Reduction: 4-(dibutylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(dibutylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted drug delivery.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Methyl 4-(dibutylamino)butanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed in biological systems, releasing 4-(dibutylamino)butanoic acid, which can interact with cellular receptors and enzymes. The dibutylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Methyl 4-(dibutylamino)butanoate can be compared with other esters and amines:
Methyl 4-(dimethylamino)butanoate: Similar structure but with dimethylamino instead of dibutylamino, leading to different physical and chemical properties.
Ethyl 4-(dibutylamino)butanoate: Ethyl ester instead of methyl ester, which affects its reactivity and solubility.
Butyl 4-(dibutylamino)butanoate: Butyl ester, which has different applications in industry due to its distinct odor profile.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
75003-74-6 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
methyl 4-(dibutylamino)butanoate |
InChI |
InChI=1S/C13H27NO2/c1-4-6-10-14(11-7-5-2)12-8-9-13(15)16-3/h4-12H2,1-3H3 |
Clé InChI |
WTYOHAUAZXGTGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






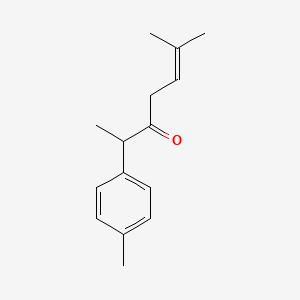



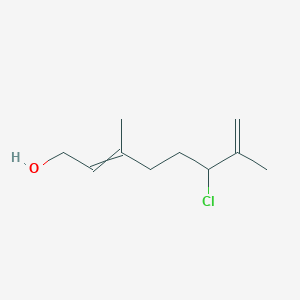

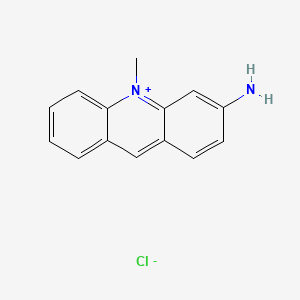

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
